molecular formula C10H11BF2O4 B567942 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid CAS No. 1256345-83-1

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid

Cat. No.: B567942
CAS No.: 1256345-83-1
M. Wt: 244.001
InChI Key: KCHICHVWFDSXLJ-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C10H11BF2O4. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an ethoxycarbonyldifluoromethyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Safety and Hazards

The safety data sheet for phenylboronic acid, a related compound, indicates that it is harmful if swallowed . It is recommended to avoid ingestion and inhalation, and to wear personal protective equipment when handling the substance .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research. They are used in various sensing applications, protein manipulation and modification, separation, and the development of therapeutics . The future directions for 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid specifically are not mentioned in the search results.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with ethyl 2,2-difluoro-2-(hydroxyimino)acetate under palladium-catalyzed conditions. The reaction proceeds through a Suzuki-Miyaura cross-coupling mechanism, which is a widely used method for forming carbon-carbon bonds. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is unique due to the presence of the ethoxycarbonyldifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications where specific reactivity is required .

Properties

IUPAC Name

[4-(2-ethoxy-1,1-difluoro-2-oxoethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BF2O4/c1-2-17-9(14)10(12,13)7-3-5-8(6-4-7)11(15)16/h3-6,15-16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHICHVWFDSXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C(=O)OCC)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681603
Record name [4-(2-Ethoxy-1,1-difluoro-2-oxoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-83-1
Record name Benzeneacetic acid, 4-borono-α,α-difluoro-, 1-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(2-Ethoxy-1,1-difluoro-2-oxoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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